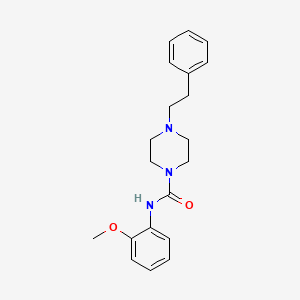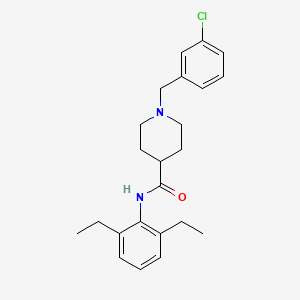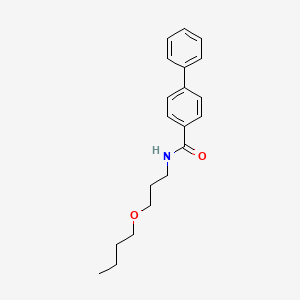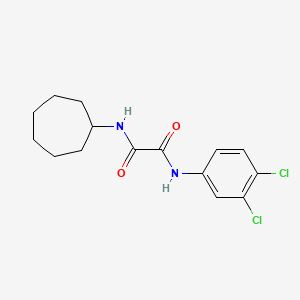
4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is also known as NPID and has been synthesized using various methods.
科学的研究の応用
4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research. One of the main applications is in the development of new drugs. This compound has been reported to have anticancer activity, and studies have shown that it inhibits the growth of various cancer cell lines. In addition, this compound has been shown to have antiviral activity against HIV-1, and it has been suggested that it could be developed into a new class of antiviral drugs.
作用機序
The mechanism of action of 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. In addition, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In addition, this compound has been shown to have antiviral activity against HIV-1.
実験室実験の利点と制限
One of the advantages of using 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a new drug candidate. This compound has been shown to have anticancer and antiviral activity, and it could be developed into a new class of drugs. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the mechanism of action of this compound.
将来の方向性
There are several future directions for research on 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action. Understanding the mechanism of action could lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for other diseases, such as viral infections. In addition, further studies are needed to determine the safety and toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound could lead to the development of more potent and selective drugs.
In conclusion, 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has potential applications in scientific research. This compound has been shown to have anticancer and antiviral activity, and it could be developed into a new class of drugs. Further studies are needed to elucidate its mechanism of action and determine its safety and toxicity in vivo.
合成法
The synthesis of 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been reported in the literature using different methods. One method involves the reaction of 4-nitrophthalic anhydride with 4-aminopyridine in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 4-nitrophthalic acid with 4-aminopyridine in the presence of polyphosphoric acid. Both methods have been reported to yield the desired product in good yields.
特性
IUPAC Name |
4-nitro-2-pyridin-4-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-12-9-2-1-3-10(16(19)20)11(9)13(18)15(12)8-4-6-14-7-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWIJYVFPKNQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-pentyl-8-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5065605.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5065611.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5065612.png)
![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)
![{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5065631.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)

![2-[(3-{[3-(4-nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5065656.png)

![2-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5065672.png)


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5065699.png)